4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core linked to a benzoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions. This reaction yields 9H-xanthene-9-one as the primary product.
Hydroxylation: The xanthene core is then hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.
Etherification: The hydroxylated xanthene is reacted with 4-formylbenzoic acid in the presence of a base such as sodium hydroxide to form the ether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the xanthene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but lacks the ether linkage.
Hydroxyphenyl fluorescein: Contains a similar xanthene core but with different substituents.
Rhodamine 123: A xanthene derivative used as a fluorescent dye.
Uniqueness
4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoic acid is unique due to its specific structure, which combines the properties of both xanthene and benzoic acid moieties
Properties
Molecular Formula |
C21H14O6 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C21H14O6/c22-16-9-14(26-11-12-5-7-13(8-6-12)21(24)25)10-18-19(16)20(23)15-3-1-2-4-17(15)27-18/h1-10,22H,11H2,(H,24,25) |
InChI Key |
VVGDKPAICMUBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.